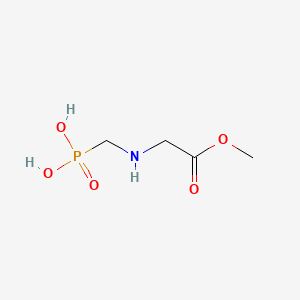Glycine, N-(phosphonomethyl)-, 1-methyl ester
CAS No.: 39600-44-7
Cat. No.: VC7972704
Molecular Formula: C4H10NO5P
Molecular Weight: 183.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39600-44-7 |
|---|---|
| Molecular Formula | C4H10NO5P |
| Molecular Weight | 183.1 g/mol |
| IUPAC Name | [(2-methoxy-2-oxoethyl)amino]methylphosphonic acid |
| Standard InChI | InChI=1S/C4H10NO5P/c1-10-4(6)2-5-3-11(7,8)9/h5H,2-3H2,1H3,(H2,7,8,9) |
| Standard InChI Key | YYGUXKOBRVTICK-UHFFFAOYSA-N |
| SMILES | COC(=O)CNCP(=O)(O)O |
| Canonical SMILES | COC(=O)CNCP(=O)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Glycine, N-(phosphonomethyl)-, 1-methyl ester is characterized by a glycine residue () where the amino group is substituted with a phosphonomethyl group () and the carboxylic acid is esterified with a methyl group (). The IUPAC name, N-phosphonomethyl-glycine methyl ester, reflects this arrangement . Key structural features include:
-
Phosphonomethyl group: Imparts polarity and influences interactions with biological targets.
-
Methyl ester: Enhances lipid solubility compared to glyphosate, potentially altering environmental mobility .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.10 g/mol |
| Synonyms | CHEMBL98618, Glyphosate methyl ester |
| CAS Registry Number | 39600-44-7 |
Synthesis and Industrial Applications
Synthetic Pathways
The compound is synthesized via esterification of glyphosate () with methanol under acidic conditions:
Alternative routes involve phosphonomethylation of glycine methyl ester using phosphorous acid and formaldehyde .
Toxicological Profile
Acute and Chronic Toxicity
In vitro studies on human peripheral blood mononuclear cells (PBMCs) revealed dose-dependent cytotoxicity at concentrations ≥1 mM. Exposure for 24 hours reduced cell viability by 40% and ATP levels by 55%, indicating mitochondrial dysfunction . Comparative data suggest its toxicity profile aligns with glyphosate but exceeds that of aminomethylphosphonic acid (AMPA), a primary glyphosate metabolite .
Table 2: Toxicity Parameters in PBMCs
| Parameter | Glyphosate Methyl Ester | Glyphosate | AMPA |
|---|---|---|---|
| LC (24 h) | 2.5 mM | 3.0 mM | >10 mM |
| ATP Reduction (1 mM) | 55% | 50% | 20% |
Endocrine Disruption
Like glyphosate, this ester inhibits aromatase activity (), a key enzyme in estrogen synthesis . Zebrafish exposed to glyphosate derivatives exhibit ovarian atrophy and reduced expression of steroidogenic factor-1 (SF-1), suggesting potential reproductive toxicity .
Environmental Behavior and Degradation
Abiotic Degradation
Under oxidative conditions (e.g., presence of Mn-oxides), the ester undergoes C–N bond cleavage to form glycine and methanediol :
This pathway bypasses sarcosine, a common glyphosate metabolite, reducing the accumulation of toxic intermediates .
Aquatic Persistence
Hydrolysis studies at pH 7 show a half-life of 15 days, with the ester reverting to glyphosate and methanol. Elevated pH accelerates degradation, yielding AMPA and as terminal products .
Analytical Methods for Detection
Liquid Chromatography-Mass Spectrometry (LC-MS)
Grey et al. (2001) developed an isotope-dilution LC/ES-MS method with a detection limit of 0.06 µg/L in water matrices . Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) enhances sensitivity by masking polar functional groups .
Nuclear Magnetic Resonance (NMR)
-NMR distinguishes the phosphonate group ( 18.3 ppm) from inorganic phosphate ( 5 ppm), enabling quantification in complex matrices .
Regulatory and Research Gaps
Despite its structural and functional significance, glycine, N-(phosphonomethyl)-, 1-methyl ester lacks comprehensive toxicological and environmental data. Key research priorities include:
-
Long-term ecotoxicological studies in non-target species.
-
Fate and transport modeling in agricultural soils.
-
Biomarker development for human exposure assessment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume